



# Application Notes: RT-PCR Analysis of Alternative Splicing Modulation by Srpin340

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Srpin340 |           |
| Cat. No.:            | B1681104 | Get Quote |

#### Introduction

Alternative splicing is a crucial post-transcriptional regulatory mechanism that generates a vast diversity of proteins from a limited number of genes. This process is orchestrated by a complex machinery, including serine/arginine-rich (SR) proteins, which are key splicing factors. The activity of SR proteins is modulated by phosphorylation, primarily by serine/arginine-rich protein kinases (SRPKs). Dysregulation of this process is implicated in numerous diseases, including cancer and viral infections. **Srpin340** is a potent and selective inhibitor of SRPK1 and SRPK2, making it a valuable tool for studying the role of these kinases in alternative splicing and for exploring their therapeutic potential. These application notes provide detailed protocols for analyzing alternative splicing events modulated by **Srpin340** using reverse transcription-polymerase chain reaction (RT-PCR).

#### Principle of the Method

The analysis of alternative splicing by RT-PCR involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific splice variants using PCR. Two main approaches are commonly used:

Semi-quantitative RT-PCR: This method allows for the visualization and relative
quantification of different splice isoforms based on their size. Primers are designed to flank
the alternatively spliced region, generating PCR products of different lengths corresponding
to the inclusion or exclusion of specific exons. The relative abundance of each isoform is
estimated by analyzing the band intensity on an agarose gel.



 Quantitative RT-PCR (qRT-PCR): This technique provides a more precise quantification of specific splice isoforms. It typically employs isoform-specific primers or probes to measure the expression level of each variant. The data is often normalized to a reference gene to account for variations in RNA input and reverse transcription efficiency.

### **Data Presentation**

The following tables summarize the quantitative effects of **Srpin340** on the alternative splicing of key genes involved in cancer and angiogenesis.

Table 1: Effect of Srpin340 on Vascular Endothelial Growth Factor (VEGF) Alternative Splicing

| Cell<br>Line/Model                                    | Treatment                                | Target<br>Isoforms                               | Method           | Observed<br>Effect                                                                              | Reference |
|-------------------------------------------------------|------------------------------------------|--------------------------------------------------|------------------|-------------------------------------------------------------------------------------------------|-----------|
| Leukemia Cell Lines (HL60, Jurkat, Molt4, Nalm6)      | 100 μM<br>Srpin340 for<br>18h            | Pro-<br>angiogenic<br>VEGF <sub>165</sub>        | RT-PCR           | Reduction in VEGF <sub>165</sub> expression                                                     | [1]       |
| Mouse Model<br>of Choroidal<br>Neovasculari<br>zation | Intravitreal<br>injection of<br>Srpin340 | Total Vegf<br>and exon 8a-<br>containing<br>Vegf | Real-time<br>PCR | No significant change in total Vegf mRNA; significant reduction in exon 8a-containing Vegf mRNA |           |

Table 2: Effect of **Srpin340** on Mitogen-Activated Protein Kinase Kinase (MAP2K) and Fas (FAS) Alternative Splicing



| Cell Line                                                    | Treatment                            | Target Gene          | Method | Observed<br>Effect                                                           | Reference |
|--------------------------------------------------------------|--------------------------------------|----------------------|--------|------------------------------------------------------------------------------|-----------|
| Leukemia<br>Cell Lines<br>(HL60,<br>Jurkat, Molt4,<br>Nalm6) | 100 μM<br>Srpin340 for<br>9h and 18h | MAP2K1               | RT-PCR | Reduced expression of MAP2K1 and potential smaller variants                  | [1]       |
| Leukemia<br>Cell Lines<br>(HL60,<br>Jurkat, Molt4,<br>Nalm6) | 100 μM<br>Srpin340 for<br>18h        | FAS                  | RT-PCR | Induction of pro-apoptotic FAS expression                                    | [1]       |
| HeLa Cells                                                   | 100 μM<br>Srpin340                   | MAP2K1               | RT-PCR | Expression of<br>a smaller<br>splicing<br>variant of<br>MAP2K1               | [1]       |
| Cholangiocar<br>cinoma Cells<br>(TFK-1)                      | Srpin340                             | BIN1, MCL-1,<br>BCL2 | RT-PCR | Decreased anti-apoptotic BIN1+12A; Increased pro-apoptotic MCL-1S and BCL-xS | [2]       |

## **Experimental Protocols**

## Protocol 1: Semi-Quantitative RT-PCR Analysis of Alternative Splicing

This protocol is suitable for visualizing and obtaining a relative measure of splice isoform ratios.

#### 1. Materials:



- Total RNA extracted from control and Srpin340-treated cells
- Reverse transcriptase enzyme and buffer
- dNTP mix
- Oligo(dT) or random hexamer primers
- RNase inhibitor
- Taq DNA polymerase and buffer
- Forward and reverse primers flanking the alternative splicing event of interest
- Agarose
- Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer
- DNA loading dye
- Ethidium bromide or other DNA stain
- DNA ladder
- 2. Methods:
- a. cDNA Synthesis (Reverse Transcription):
- In an RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and nuclease-free water to a final volume of 10 µL.
- Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.
- Prepare a master mix containing 4  $\mu$ L of 5X reaction buffer, 1  $\mu$ L of 10 mM dNTP mix, 1  $\mu$ L of RNase inhibitor, and 1  $\mu$ L of reverse transcriptase.
- Add 7 μL of the master mix to each RNA/primer mixture.
- Incubate at 42°C for 60 minutes.



 Inactivate the reverse transcriptase by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

#### b. PCR Amplification:

- Prepare a PCR master mix containing 2.5 μL of 10X PCR buffer, 0.5 μL of 10 mM dNTP mix, 1 μL of forward primer (10 μM), 1 μL of reverse primer (10 μM), 0.25 μL of Taq DNA polymerase, and nuclease-free water.
- Add 2  $\mu$ L of the cDNA template to 23  $\mu$ L of the PCR master mix.
- Perform PCR using the following cycling conditions (these may need optimization):
  - Initial denaturation: 95°C for 3 minutes
  - 25-35 cycles of:
    - Denaturation: 95°C for 30 seconds
    - Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
    - Extension: 72°C for 1 minute/kb
  - Final extension: 72°C for 5 minutes

#### c. Agarose Gel Electrophoresis:

- Prepare a 1.5-2.5% agarose gel in 1X TAE or TBE buffer containing a DNA stain. The
  percentage of agarose will depend on the expected size difference between the splice
  variants.
- Mix 10 μL of the PCR product with 2 μL of 6X DNA loading dye.
- Load the samples and a DNA ladder onto the gel.
- Run the gel at 100-120V until the dye front has migrated sufficiently.
- Visualize the DNA bands under UV light.



#### d. Data Analysis:

- Capture an image of the gel.
- Quantify the intensity of the bands corresponding to each splice isoform using image analysis software (e.g., ImageJ).
- Calculate the percent spliced in (PSI) or the ratio of the isoforms. For a simple exon skipping
  event: PSI = (Intensity of inclusion band) / (Intensity of inclusion band + Intensity of exclusion
  band) \* 100

## Protocol 2: Quantitative RT-PCR (qRT-PCR) Analysis of Alternative Splicing

This protocol is for the precise quantification of individual splice isoforms.

- 1. Materials:
- cDNA (prepared as in Protocol 1)
- SYBR Green or TaqMan qPCR master mix
- Forward and reverse primers specific to each splice isoform
- Reference gene primers (e.g., GAPDH, ACTB)
- qPCR instrument
- 2. Methods:
- a. Primer Design:
- For SYBR Green: Design primers that specifically amplify one isoform. This can be achieved
  by placing one primer in the alternatively spliced exon and the other in a constitutive exon, or
  by designing a primer that spans the unique exon-exon junction of a specific isoform.
- For TagMan: Design a probe that is specific to the unique sequence of one isoform.



#### b. qPCR Reaction:

- Prepare a qPCR reaction mix for each target isoform and reference gene. For a 20 μL reaction:
  - 10 μL of 2X SYBR Green/TagMan Master Mix
  - 1 μL of forward primer (10 μM)
  - 1 μL of reverse primer (10 μM)
  - (For TaqMan) 1 μL of probe (5 μΜ)
  - 2 μL of diluted cDNA
  - Nuclease-free water to 20 μL
- Run the qPCR reaction in a real-time PCR instrument with a program similar to the following (optimization may be required):
  - Initial denaturation/polymerase activation: 95°C for 10 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
  - (For SYBR Green) Melt curve analysis to verify product specificity.
- c. Data Analysis:
- Determine the cycle threshold (Ct) values for each sample and target.
- Calculate the relative expression of each isoform using the ΔΔCt method, normalized to a reference gene.
- The ratio of two splice isoforms can be calculated from their relative expression levels.



## **Mandatory Visualization**



Click to download full resolution via product page



Caption: Experimental workflow for RT-PCR analysis of alternative splicing.



Click to download full resolution via product page



Caption: Srpin340 inhibits the EGFR/PI3K/Akt/SRPK signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Potential Antileukemia Effect and Structural Analyses of SRPK Inhibition by N-(2-(Piperidin-1-yl)-5-(Trifluoromethyl)Phenyl)Isonicotinamide (SRPIN340) | PLOS One [journals.plos.org]
- 2. SRPK Inhibitors Reduce the Phosphorylation and Translocation of SR Protein Splicing Factors, thereby Correcting BIN1, MCL-1 and BCL2 Splicing Errors and Enabling Apoptosis of Cholangiocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: RT-PCR Analysis of Alternative Splicing Modulation by Srpin340]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681104#rt-pcr-analysis-of-alternative-splicing-with-srpin340]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com